Cas no 201807-08-1 (H-Thr(tBu)-pNA)

H-Thr(tBu)-pNA is a protected peptide derivative commonly used in peptide synthesis and biochemical research. The compound features a tert-butyl (tBu) group protecting the hydroxyl side chain of threonine (Thr), enhancing stability during solid-phase or solution-phase peptide synthesis. The para-nitroaniline (pNA) moiety serves as a chromogenic leaving group, enabling spectrophotometric detection in enzyme activity assays, particularly for studying proteases and peptidases. Its high purity and well-defined structure make it a reliable substrate for kinetic studies and mechanistic investigations. The tert-butyl protection ensures selective deprotection under mild acidic conditions, minimizing side reactions. This compound is particularly valuable for controlled peptide bond cleavage studies and protease substrate specificity profiling.
H-Thr(tBu)-pNA structure
H-Thr(tBu)-pNA structure
Product name:H-Thr(tBu)-pNA
CAS No:201807-08-1
MF:C14H21N3O4
MW:295.334243535995
CID:240961
PubChem ID:7408440

H-Thr(tBu)-pNA Chemical and Physical Properties

Names and Identifiers

    • Butanamide,2-amino-3-(1,1-dimethylethoxy)-N-(4-nitrophenyl)-, (2S,3R)-
    • H-THR(TBU)-PNA
    • (S)-2-AMINO-3-T-BUTYL-3-OXYBUTANOIC ACID P-NITROANILIDE
    • O-T-BUTYL-L-THREONINE P-NITROANILIDE
    • T-BUTYL-L-THREONINE 4-NITROANILIDE
    • THREONINE(TBU)-PNA
    • (2S,3R)-2-Amino-3-(tert-butoxy)-N-(4-nitrophenyl)butanamide
    • J-013095
    • MFCD00237279
    • 201807-08-1
    • (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide
    • H-Thr(tBu)-pNA
    • Inchi: InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1
    • InChI Key: HBUYIPFLLYBSIQ-SKDRFNHKSA-N
    • SMILES: C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C

Computed Properties

  • Exact Mass: 295.15300
  • Monoisotopic Mass: 295.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.209±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.22 g/l) (25 º C),
  • PSA: 110.17000
  • LogP: 3.36070

H-Thr(tBu)-pNA Security Information

  • Storage Condition:-15°C

H-Thr(tBu)-pNA Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H221730-1g
H-Thr(tBu)-pNA
201807-08-1
1g
$ 480.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-286784-1 g
t-Butyl-L-threonine 4-nitroanilide,
201807-08-1
1g
¥1,218.00 2023-07-10
TRC
H221730-2.5g
H-Thr(tBu)-pNA
201807-08-1
2.5g
$ 775.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-286784A-5 g
t-Butyl-L-threonine 4-nitroanilide,
201807-08-1
5g
¥4,663.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-286784-1g
t-Butyl-L-threonine 4-nitroanilide,
201807-08-1
1g
¥1218.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286784A-5g
t-Butyl-L-threonine 4-nitroanilide,
201807-08-1
5g
¥4663.00 2023-09-05
abcr
AB478228-250mg
H-Thr(tBu)-pNA; .
201807-08-1
250mg
€198.20 2024-08-03
TRC
H221730-5g
H-Thr(tBu)-pNA
201807-08-1
5g
$ 1600.00 2022-06-04
abcr
AB478228-1g
H-Thr(tBu)-pNA; .
201807-08-1
1g
€513.10 2024-08-03
abcr
AB478228-5g
H-Thr(tBu)-pNA; .
201807-08-1
5g
€1459.10 2024-08-03

Additional information on H-Thr(tBu)-pNA

Introduction to H-Thr(tBu)-pNA (CAS No. 201807-08-1)

H-Thr(tBu)-pNA (CAS No. 201807-08-1) is a synthetic compound widely used in the field of chemical biology and medicinal chemistry. This compound, also known as N-(tert-butoxycarbonyl)-L-threonine para-nitroanilide, is a key intermediate in the synthesis of various peptides and peptidomimetics. Its unique structure and properties make it an essential tool in the study of enzymatic reactions, particularly in the context of protease activity and inhibition.

The structure of H-Thr(tBu)-pNA consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-threonine, and a para-nitroanilide (pNA) moiety at the carboxyl terminus. The Boc group is commonly used to protect the amino functionality during peptide synthesis, ensuring that the desired peptide sequence is formed without unwanted side reactions. The pNA group, on the other hand, serves as a chromophore that can be easily detected spectrophotometrically, making it a valuable substrate for enzyme assays.

Recent research has highlighted the importance of H-Thr(tBu)-pNA in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that H-Thr(tBu)-pNA can be used as a substrate to evaluate the activity and specificity of serine proteases such as trypsin and chymotrypsin. The high sensitivity and specificity of this substrate make it an ideal choice for high-throughput screening (HTS) assays, which are crucial in drug discovery and development.

In addition to its use in enzymatic studies, H-Thr(tBu)-pNA has also found applications in the development of novel therapeutics. A recent paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of peptidomimetic inhibitors derived from H-Thr(tBu)-pNA. These inhibitors showed promising activity against specific proteases involved in various diseases, including cancer and inflammatory disorders. The ability to design and synthesize such inhibitors using H-Thr(tBu)-pNA as a starting material underscores its versatility and importance in medicinal chemistry.

The synthesis of H-Thr(tBu)-pNA involves several well-established chemical reactions. The first step typically involves the protection of L-threonine with tert-butoxycarbonyl (Boc) chloride to form N-(tert-butoxycarbonyl)-L-threonine. This protected amino acid is then coupled with para-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by standard techniques such as recrystallization or column chromatography to ensure high purity.

The stability and storage conditions for H-Thr(tBu)-pNA are important considerations for its use in research and development. This compound is generally stable under dry conditions at room temperature but should be protected from moisture and light to prevent degradation. It is recommended to store H-Thr(tBu)-pNA at 4°C or below to maximize its shelf life.

In conclusion, H-Thr(tBu)-pNA (CAS No. 201807-08-1) is a versatile compound with significant applications in chemical biology, enzymology, and medicinal chemistry. Its unique structure and properties make it an essential tool for researchers working on enzyme assays, protease inhibition, and drug discovery. As ongoing research continues to uncover new uses for this compound, its importance in these fields is likely to grow even further.

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(CAS:201807-08-1)H-Thr(tBu)-pNA
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Price ($):304/865